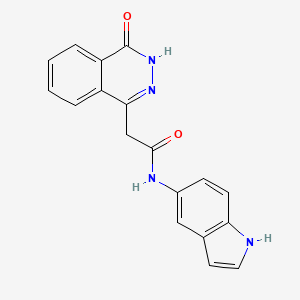![molecular formula C14H14N4O6 B11001212 N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-aspartic acid](/img/structure/B11001212.png)
N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID is a synthetic organic compound that features a benzotriazinone moiety linked to a butanedioic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazinone core, followed by its functionalization and subsequent coupling with a butanedioic acid derivative. Common reagents and conditions include:
Starting Materials: Benzotriazinone, propanoic acid derivatives, and butanedioic acid.
Reagents: Coupling agents like EDCI or DCC, catalysts such as DMAP, and solvents like dichloromethane or DMF.
Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen) and may require heating or cooling to specific temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the oxidation state of the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID: Unique due to its specific structure and functional groups.
Other Benzotriazinone Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.
Butanedioic Acid Derivatives: Compounds with variations in the side chains or functional groups attached to the butanedioic acid moiety.
Uniqueness
The uniqueness of (2S)-2-({3-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]PROPANOYL}AMINO)BUTANEDIOIC ACID lies in its combination of a benzotriazinone core with a butanedioic acid derivative, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H14N4O6 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2S)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanedioic acid |
InChI |
InChI=1S/C14H14N4O6/c19-11(15-10(14(23)24)7-12(20)21)5-6-18-13(22)8-3-1-2-4-9(8)16-17-18/h1-4,10H,5-7H2,(H,15,19)(H,20,21)(H,23,24)/t10-/m0/s1 |
InChI Key |
WGWIKBNIWMCCCB-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)

![7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11001133.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)

![3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)
![1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one](/img/structure/B11001180.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11001184.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11001185.png)
![N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001191.png)
![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B11001200.png)
![3-methyl-4-oxo-2-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4H-chromene-8-carboxamide](/img/structure/B11001204.png)
